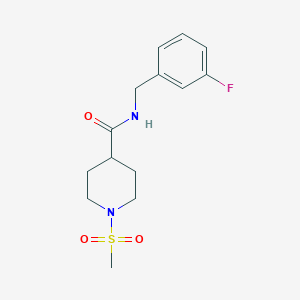![molecular formula C21H19Cl2N3O2 B4513043 2-{[4-(2,4-dichlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4513043.png)
2-{[4-(2,4-dichlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole
Vue d'ensemble
Description
"2-{[4-(2,4-dichlorobenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole" is a compound of interest within the broader class of indole derivatives, which are known for their varied biological activities and presence in many medicinal agents. The indole ring system is a fundamental structure within many biologically active compounds, making the synthesis and study of such derivatives critical for drug development and chemical biology.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions to introduce various substituents into the indole core, enhancing the compound's biological activity. For example, functionalized indoles have been synthesized through a five-step sequence, yielding indole amides with potential dopaminergic activity (Pessoa‐Mahana et al., 2011). This methodological approach is reflective of the complexity and precision required in the synthesis of highly specific indole derivatives.
Molecular Structure Analysis
Indole derivatives' molecular structures are characterized by their bicyclic heteroaromatic core, which can be modified with various substituents to tailor the molecule's properties. Single-crystal X-ray diffraction and density functional theory (DFT) have been utilized to determine and analyze the molecular geometry of indole derivatives, providing insights into their structural properties and potential biological activities (Şahin et al., 2012).
Chemical Reactions and Properties
Indole derivatives can undergo various chemical reactions, including electrochemical oxidation, to produce highly conjugated and functionalized compounds. The electrochemical oxidation of phenols in the presence of indole derivatives has been studied, revealing unique regioselectivity in the synthesis of bisindolyl-p-quinone derivatives (Amani et al., 2012). Such reactions demonstrate the versatility of indole derivatives in synthesizing novel compounds with potential biological activities.
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-[4-(1-methylindole-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O2/c1-24-18-5-3-2-4-14(18)12-19(24)21(28)26-10-8-25(9-11-26)20(27)16-7-6-15(22)13-17(16)23/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLROZGJRZONOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-furyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4512965.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4512973.png)
![2-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4512974.png)
![4-[3-(4-methyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4512982.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzamide](/img/structure/B4512992.png)

![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B4512997.png)

![N-(2-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4513019.png)

![N-cyclopropyl-6-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4513039.png)
![3-(4-chlorobenzyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4513041.png)
![2-[1-(4-bromophenyl)-3,5-dioxooctahydro-2,6-methanoazireno[2,3-f]isoindol-4(1H)-yl]propanoic acid](/img/structure/B4513046.png)
![4-methyl-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B4513053.png)